4-Acetyl-6-methylpyridazin-3(2H)-one
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Overview
Description
4-Acetyl-6-methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dimethylpyridazine with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
4-Acetyl-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylpyridazin-3(2H)-one
- 6-Methylpyridazin-3(2H)-one
- 4-Methylpyridazin-3(2H)-one
Uniqueness
4-Acetyl-6-methylpyridazin-3(2H)-one is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-acetyl-3-methyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(5(2)10)7(11)9-8-4/h3H,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROTMUMZYOYTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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